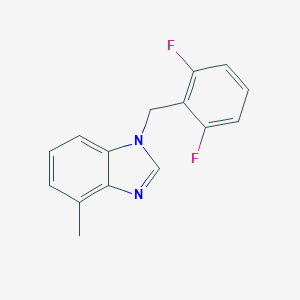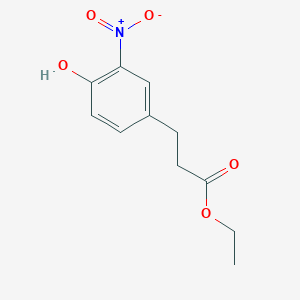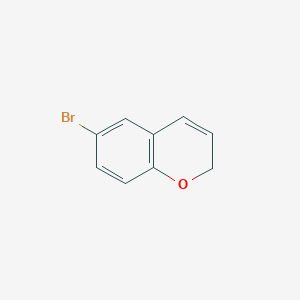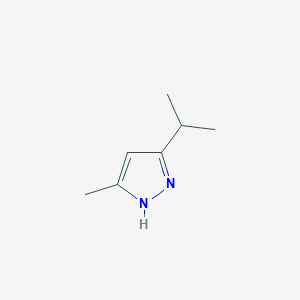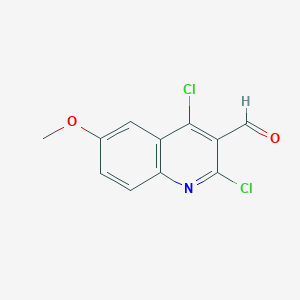
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is typically stored under inert gas at 4°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is 1S/C10H7Cl2NO/c1-14-6-2-3-9-7 (4-6)8 (11)5-10 (12)13-9/h2-5H,1H3 . The compound features a planar molecule, excluding the methyl H atoms .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could include 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde is a solid compound .科学的研究の応用
Chemical Synthesis and Heterocyclic Systems
Research on 2-chloroquinoline-3-carbaldehyde and related analogs, including 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde, has shown significant advancements in the synthesis of quinoline ring systems. These compounds have been utilized in constructing fused or binary heterocyclic systems with diverse applications in synthetic and medicinal chemistry (Hamama et al., 2018).
Biological Evaluation
Quinoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been evaluated for their ABTS radical-scavenging activity and antimicrobial properties. Certain derivatives demonstrated significant antibacterial and antifungal activities against various microbial species (Tabassum et al., 2014).
Corrosion Inhibition
Studies on quinoline derivatives, including those related to 2,4-dichloroquinoline-3-carbaldehyde, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness has been attributed to their adsorption properties and interactions with metal surfaces (Lgaz et al., 2017).
Antimicrobial and Antioxidant Activities
Quinoline derivatives, including 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown promising results in inhibiting the growth of various bacterial strains and demonstrating significant antioxidant properties (Zeleke et al., 2020).
Drug Discovery and Medicinal Chemistry
In the field of drug discovery, halogenated quinoline building blocks, derived from compounds like 2,4-dichloroquinoline-3-carbaldehyde, have been utilized in the synthesis of antibiotics. Their structural features make them valuable in the development of new antimicrobial agents (Flagstad et al., 2014).
Antimalarial Activity
Quinoline derivatives, related to 2,4-dichloroquinoline-3-carbaldehyde, have been synthesized and tested for their antimalarial activity against Plasmodium falciparum. Certain compounds demonstrated significant inhibitory activity, indicating their potential as antimalarial agents (Alam et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-6-2-3-9-7(4-6)10(12)8(5-15)11(13)14-9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUHYLAJVYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452691 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
CAS RN |
151772-24-6 |
Source


|
| Record name | 2,4-Dichloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


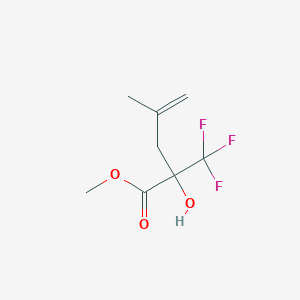
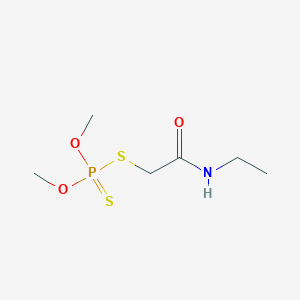

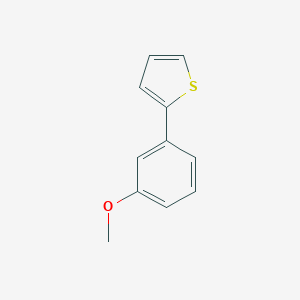
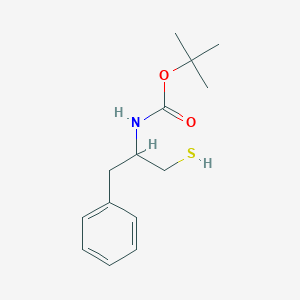

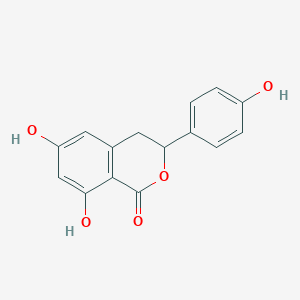
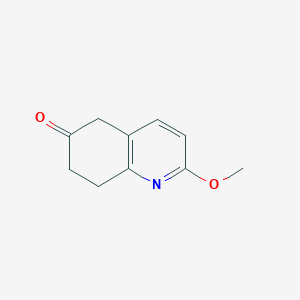
![2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid](/img/structure/B175149.png)
